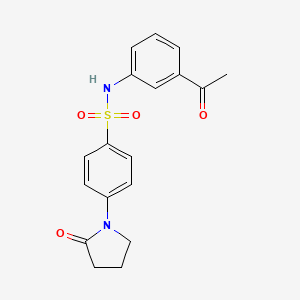![molecular formula C17H18N2O2 B5726603 N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B5726603.png)
N-[4-(isobutyrylamino)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(isobutyrylamino)phenyl]benzamide, also known as IBP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas of study.
Mécanisme D'action
The mechanism of action of N-[4-(isobutyrylamino)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of several signaling pathways involved in cell growth, survival, and inflammation. N-[4-(isobutyrylamino)phenyl]benzamide has been shown to inhibit the activity of various enzymes, including COX-2, which is involved in the production of inflammatory mediators. N-[4-(isobutyrylamino)phenyl]benzamide has also been shown to modulate the activity of various transcription factors, including NF-κB, which is involved in the regulation of inflammatory genes.
Biochemical and Physiological Effects
N-[4-(isobutyrylamino)phenyl]benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from oxidative stress, and the reduction of inflammation and pain. N-[4-(isobutyrylamino)phenyl]benzamide has also been shown to modulate the activity of various enzymes and transcription factors, as mentioned above.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(isobutyrylamino)phenyl]benzamide in lab experiments is its relatively low toxicity compared to other compounds used in cancer research and inflammation research. N-[4-(isobutyrylamino)phenyl]benzamide has also been shown to have a high degree of selectivity for its target enzymes and transcription factors, which reduces the risk of off-target effects. However, one limitation of using N-[4-(isobutyrylamino)phenyl]benzamide in lab experiments is its relatively low solubility, which can make it difficult to administer to cells or animals.
Orientations Futures
There are several future directions for research on N-[4-(isobutyrylamino)phenyl]benzamide. One area of interest is the development of more efficient synthesis methods for N-[4-(isobutyrylamino)phenyl]benzamide, which could increase its availability for research and potential clinical use. Another area of interest is the investigation of N-[4-(isobutyrylamino)phenyl]benzamide's potential applications in other areas of research, such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-(isobutyrylamino)phenyl]benzamide and its potential side effects in vivo.
Méthodes De Synthèse
N-[4-(isobutyrylamino)phenyl]benzamide can be synthesized through a series of chemical reactions, starting with the reaction between 4-aminobenzamide and isobutyryl chloride. The resulting product is then reacted with 4-aminophenylboronic acid in the presence of a palladium catalyst to yield N-[4-(isobutyrylamino)phenyl]benzamide. This synthesis method has been described in detail in various scientific publications.
Applications De Recherche Scientifique
N-[4-(isobutyrylamino)phenyl]benzamide has been studied for its potential applications in various areas of research, including cancer treatment, neuroprotection, and inflammation. In cancer research, N-[4-(isobutyrylamino)phenyl]benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In neuroprotection research, N-[4-(isobutyrylamino)phenyl]benzamide has been shown to protect neurons from oxidative stress and prevent neuronal death, suggesting its potential use in treating neurodegenerative diseases. In inflammation research, N-[4-(isobutyrylamino)phenyl]benzamide has been shown to reduce inflammation and pain, making it a potential treatment for inflammatory diseases.
Propriétés
IUPAC Name |
N-[4-(2-methylpropanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12(2)16(20)18-14-8-10-15(11-9-14)19-17(21)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDKYDYAKPTZMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(2-methylpropanoyl)amino]phenyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5726526.png)
![N,N'-[1,4-phenylenebis(methylene)]bis(2,2-dimethylpropanamide)](/img/structure/B5726541.png)

![5-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine](/img/structure/B5726560.png)
![methyl 4-{[(2-chlorophenyl)acetyl]amino}benzoate](/img/structure/B5726562.png)


![7-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5726582.png)




![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(3-methoxyphenyl)benzenesulfonamide](/img/structure/B5726606.png)
![N'-[(2-biphenylylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5726611.png)